tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
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Overview
Description
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a unique combination of fluorine, boron, and piperazine moieties
Preparation Methods
The synthesis of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with piperazine-1-carboxylic acid tert-butyl ester under basic conditions to yield the final product.
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological conditions.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Its unique structure, which includes both fluorine and boron, makes it valuable for studying the effects of these elements in various chemical and biological systems .
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The boronic ester moiety can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar compounds to 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester include:
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound also features a boronic ester and fluorine, but with a different amide structure.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative with a similar fluorine-containing aromatic ring.
The uniqueness of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of a piperazine ring and a tert-butyl ester group, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34BFN2O4 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
tert-butyl 4-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-14-17(8-9-18(16)24)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 |
InChI Key |
DXEALXZITGIEJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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